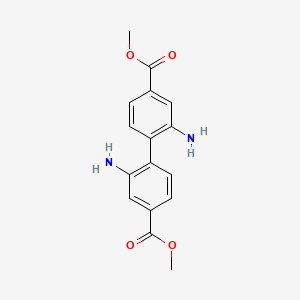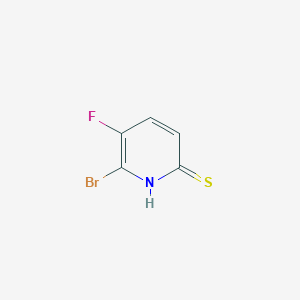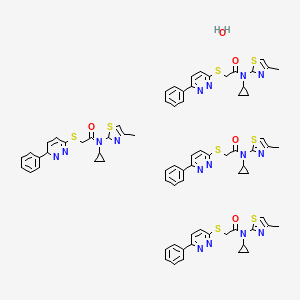![molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8](/img/structure/B14018195.png)
4-Chloro-2-[(methylsulfanyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-chloro-2-[(methylthio)methyl]-: is an organic compound with the molecular formula C8H10ClNS It is a derivative of benzenamine, where the amino group is substituted with a chlorine atom at the fourth position and a methylthio group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-chloro-2-[(methylthio)methyl]- typically involves the chlorination of benzenamine followed by the introduction of the methylthio group. One common method is:
Chlorination: Benzenamine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the fourth position.
Methylthio Substitution: The chlorinated benzenamine is then reacted with methylthiol in the presence of a base such as sodium hydroxide to introduce the methylthio group at the second position.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-[(methylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine or methylthio groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylthiolated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
科学研究应用
Benzenamine, 4-chloro-2-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzenamine, 4-chloro-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
相似化合物的比较
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the methylthio group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness: Benzenamine, 4-chloro-2-[(methylthio)methyl]- is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
21502-31-8 |
|---|---|
分子式 |
C8H10ClNS |
分子量 |
187.69 g/mol |
IUPAC 名称 |
4-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
InChI 键 |
TUZOKUVGOHPVIO-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=C(C=CC(=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
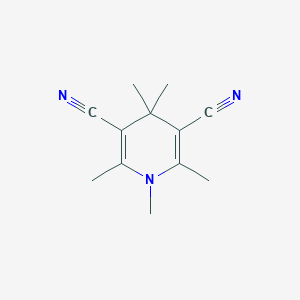
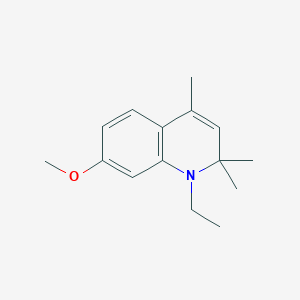
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
